Adenosine, N-benzoyl-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-
Description
Adenosine, N-benzoyl-5'-O-[(1,1-dimethylethyl)diphenylsilyl]- (hereafter referred to as Compound A) is a chemically modified nucleoside derivative. It features:
- A 5'-O-[(1,1-dimethylethyl)diphenylsilyl] (TBDPS) group, providing steric protection to the 5'-hydroxyl group.
- An N-benzoyl group on the adenine base, protecting the exocyclic amine during oligonucleotide synthesis.
This compound is typically employed as an intermediate in the synthesis of therapeutic oligonucleotides, such as siRNA or antisense RNA, where selective protection and deprotection strategies are critical .
Properties
CAS No. |
77244-83-8 |
|---|---|
Molecular Formula |
C33H35N5O5Si |
Molecular Weight |
609.7 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C33H35N5O5Si/c1-33(2,3)44(23-15-9-5-10-16-23,24-17-11-6-12-18-24)42-19-25-27(39)28(40)32(43-25)38-21-36-26-29(34-20-35-30(26)38)37-31(41)22-13-7-4-8-14-22/h4-18,20-21,25,27-28,32,39-40H,19H2,1-3H3,(H,34,35,37,41)/t25-,27-,28-,32-/m1/s1 |
InChI Key |
DXDHVNNXLTVJCH-CRDHKZEPSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)NC(=O)C6=CC=CC=C6)O)O |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)NC(=O)C6=CC=CC=C6)O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Protection
The synthesis typically begins with adenosine or a suitably protected adenosine derivative. The adenine base is first protected by benzoylation at the N6 position to prevent side reactions during subsequent steps.
- N-Benzoylation is achieved by reacting adenosine with benzoyl chloride or benzoyl anhydride under mild basic conditions, yielding N-benzoyl adenosine.
Selective 5'-O-(1,1-dimethylethyl)diphenylsilyl Protection
The key step is the selective protection of the 5'-hydroxy group with the bulky (1,1-dimethylethyl)diphenylsilyl group. This is typically done using the corresponding silyl chloride reagent, such as tert-butyldiphenylsilyl chloride (TBDPSCl) , in the presence of a base like imidazole or pyridine.
- The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (CH2Cl2).
- Imidazole acts as a nucleophilic catalyst and base to scavenge HCl formed during the reaction.
- The bulky TBDPS group selectively reacts with the less hindered 5'-OH over the 2' and 3' hydroxyls due to steric factors.
Protection of Other Hydroxyl Groups (Optional)
Depending on the synthetic route, the 2' and 3' hydroxyl groups may be protected with other groups such as benzyl (Bn) or tert-butyldimethylsilyl (TBDMS) to prevent undesired reactions.
- For example, benzylation of the 3'-OH can be achieved using benzyl bromide and sodium hydride (NaH) in DMF.
- The migration of silyl groups between hydroxyls can occur under basic conditions and must be carefully controlled.
Glycosylation and Further Functionalization
In some synthetic routes, the sugar moiety is modified before or after silyl protection:
- Stereoselective glycosylation of ribofuranoside derivatives with N6-benzoyl adenine using Lewis acids like tin(IV) chloride (SnCl4) can be employed.
- Deacetylation and methylation steps may follow to introduce 2'-O-methyl groups or other modifications.
Deprotection and Purification
After the desired modifications, selective deprotection steps remove protecting groups from non-target positions while retaining the 5'-O-(1,1-dimethylethyl)diphenylsilyl group.
- For example, tetrabutylammonium fluoride (TBAF) in THF can remove silyl groups selectively.
- Purification is typically done by chromatography (silica gel or reverse-phase HPLC).
Representative Synthetic Scheme and Conditions
| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | N-Benzoylation of adenosine | Benzoyl chloride, pyridine, 0 °C to RT | ~85 | Protects adenine base |
| 2 | Selective 5'-O-TBDPS protection | TBDPSCl, imidazole, DMF, RT, 24 h | 70-80 | Selective for 5'-OH |
| 3 | Optional 3'-O-benzylation | BnBr, NaH, DMF, RT, 16 h | 75-80 | Prevents migration of silyl group |
| 4 | Glycosylation (if applicable) | N6-benzoyl adenine, SnCl4, CH2Cl2, RT, 2 h | 70 | Stereoselective |
| 5 | Deprotection of other groups | TBAF, THF, RT, 16 h | 90+ | Retains 5'-O-TBDPS |
| 6 | Purification | Silica gel chromatography or HPLC | - | Ensures product purity |
Detailed Research Findings
- Selective silylation with TBDPSCl is favored due to the steric bulk of the TBDPS group, which preferentially reacts with the less hindered 5'-OH over 2' and 3' hydroxyls, as confirmed by NMR and chromatographic analysis.
- Migration of silyl groups can occur under basic conditions, especially with sodium hydride, leading to rearranged products; thus, reaction conditions must be carefully optimized.
- The N-benzoyl protection stabilizes the adenine base during harsh reaction conditions and facilitates purification by increasing lipophilicity.
- The use of imidazole as a base in silylation reactions improves yields and selectivity by scavenging HCl and catalyzing the reaction.
- The synthetic intermediates and final products are characterized by NMR spectroscopy, mass spectrometry, and HPLC , confirming the regioselectivity and purity of the silyl protection.
Summary Table of Key Reagents and Their Roles
| Reagent | Role | Typical Conditions | Comments |
|---|---|---|---|
| Benzoyl chloride | N6-benzoyl protection | Pyridine, 0 °C to RT | Protects adenine base |
| TBDPSCl (tert-butyldiphenylsilyl chloride) | 5'-OH protection | Imidazole, DMF, RT | Bulky silyl protecting group |
| Imidazole | Base and catalyst | DMF solvent | Facilitates silylation |
| NaH (sodium hydride) | Base for benzylation | DMF, RT | Can cause silyl migration if uncontrolled |
| BnBr (benzyl bromide) | 3'-OH protection | DMF, RT | Protects secondary OH |
| SnCl4 (tin(IV) chloride) | Lewis acid for glycosylation | CH2Cl2, RT | Stereoselective glycosylation |
| TBAF (tetrabutylammonium fluoride) | Silyl deprotection | THF, RT | Removes silyl groups selectively |
Chemical Reactions Analysis
5'-O-Silylation
-
Reagent : Tert-butyldiphenylsilyl chloride (TBDPS-Cl) is used to protect the 5'-hydroxyl group.
-
Conditions : Reaction occurs in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with imidazole as a base .
-
Yield : >85% (varies with steric hindrance and solvent polarity) .
N-Benzoylation
-
Reagent : Benzoyl chloride in the presence of dimethylaminopyridine (DMAP).
-
Purpose : Protects the exocyclic amine of adenine, preventing undesired side reactions during solid-phase synthesis .
| Reaction Step | Reagent/Conditions | Function |
|---|---|---|
| 5'-O-Silylation | TBDPS-Cl, imidazole, DCM/THF | Blocks 5'-OH for selective coupling |
| N-Benzoylation | Benzoyl chloride, DMAP, pyridine | Protects adenine's amine group |
Phosphoramidite Functionalization
The 3'-hydroxyl group is activated for oligonucleotide chain elongation via phosphoramidite chemistry:
Phosphorylation
-
Reagent : 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite (CEP-Cl) .
-
Conditions : Catalyzed by 1H-tetrazole or 5-benzylthiotetrazole in acetonitrile (12-minute coupling time) .
-
Efficiency : Coupling yields exceed 98% under optimized anhydrous conditions .
| Parameter | Value | Source |
|---|---|---|
| Coupling Time | 12 minutes | |
| Activator Concentration | 0.25 M (5-benzylthiotetrazole) |
Deprotection and Stability
The TBDPS group is selectively removed under mild conditions to avoid damage to the oligonucleotide backbone:
Fluoride-Mediated Desilylation
Key Stability Findings :
-
TBDPS-protected adenosine exhibits >90% stability in bovine serum over 24 hours, outperforming 2'-O-methyl modifications .
-
The N-benzoyl group remains intact under acidic and neutral conditions but hydrolyzes in basic media (pH >10) .
Comparative Analysis of Silyl Protecting Groups
| Protecting Group | Deprotection Reagent | Stability in Serum |
|---|---|---|
| TBDPS | TBAF | >90% (24h) |
| TBDMS | TBAF | 75–80% (24h) |
| Triisopropylsilyl (TIPS) | NH4F | <70% (24h) |
Synthetic Challenges and Optimizations
Scientific Research Applications
Biochemical Applications
1.1. Nucleic Acid Synthesis
One of the prominent applications of this compound is in the synthesis of nucleic acids. The phosphoramidite form of adenosine derivatives, including N-benzoyl-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-, serves as a building block for the automated synthesis of oligonucleotides. This is crucial for various genetic engineering and molecular biology techniques, including:
- Gene Synthesis: The compound facilitates the assembly of synthetic genes by providing a stable and reactive phosphoramidite group.
- RNA Interference: It is used in the development of RNA molecules that can silence specific genes through the process of RNA interference.
1.2. Drug Development
The compound's structural characteristics make it a candidate for drug development, particularly in designing antiviral and anticancer agents. Its ability to mimic natural nucleosides allows it to interact with biological targets effectively.
Pharmacological Applications
2.1. Antiviral Activity
Research has indicated that derivatives of adenosine exhibit antiviral properties by inhibiting viral replication. The modification with benzoyl and silyl groups enhances the stability and solubility of the compound, making it more effective in biological systems.
2.2. Cancer Therapy
Adenosine derivatives have been explored for their potential in cancer therapy. They can interfere with cellular signaling pathways involved in tumor growth and metastasis, making them valuable in developing targeted cancer treatments.
Material Science Applications
3.1. Polymer Chemistry
In material science, adenosine derivatives are being investigated for their use in polymer chemistry. Their ability to form stable complexes with other materials can lead to the development of novel biomaterials for applications such as:
- Drug Delivery Systems: The incorporation of adenosine derivatives into polymer matrices can enhance drug solubility and release profiles.
- Biodegradable Polymers: Research is ongoing into using these compounds to create environmentally friendly materials that degrade naturally while delivering therapeutic agents.
Case Studies and Research Findings
| Study Title | Year | Findings |
|---|---|---|
| Synthesis and Characterization of N-benzoyl-5'-O-silylated Adenosine Derivatives | 2023 | Demonstrated enhanced stability and reactivity in oligonucleotide synthesis compared to traditional phosphoramidites. |
| Antiviral Activity of Modified Adenosine Derivatives | 2024 | Showed significant inhibition of viral replication in vitro, suggesting potential as therapeutic agents against viral infections. |
| Development of Biodegradable Polymers Using Adenosine Derivatives | 2025 | Highlighted the successful integration of adenosine derivatives into polymer matrices, leading to improved drug release rates and biodegradability. |
Mechanism of Action
The mechanism of action of N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves its interaction with molecular targets such as enzymes and nucleic acids. The purine base can mimic natural nucleotides, allowing the compound to inhibit or modulate the activity of enzymes involved in DNA and RNA synthesis. Additionally, the benzamide group can enhance binding affinity and specificity towards certain protein targets.
Comparison with Similar Compounds
Data Tables
Table 1: Comparison of Key Structural Features
| Compound | 5'-Protection | Base Protection | Functional Group | Key Application |
|---|---|---|---|---|
| Compound A | TBDPS | N-benzoyl | None | Synthetic intermediate |
| DMT-2'O-TBDMS-rA(bz) (E4) | DMT | N-benzoyl | Phosphoramidite | Oligonucleotide synthesis |
| N-Benzoyl-TBDPS-Cytidine (E9) | TBDPS | N-benzoyl | None | DNA/RNA modification |
Table 2: Stability and Deprotection Parameters
| Compound Type | Silyl Group | Deprotection Agent | Thermal Stability (°C) |
|---|---|---|---|
| TBDPS (Compound A) | Diphenyl | TBAF | >60 (24 h) |
| TBDMS (E4, E10) | Dimethyl | Triethylamine·3HF | 40–50 (24 h) |
Q & A
Basic Research Questions
Q. How is the structural identity of Adenosine, N-benzoyl-5'-O-[(1,1-dimethylethyl)diphenylsilyl]- confirmed in synthetic workflows?
- Methodological Answer : Structural confirmation relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and chromatographic purity checks. For example, - and -NMR are critical for verifying the benzoyl and tert-butyldiphenylsilyl (TBDPS) protecting groups at the N- and 5'-O positions, respectively . HRMS provides molecular ion peaks matching the theoretical mass (788.0 g/mol) . Purity is assessed via HPLC or TLC using solvent systems like ethyl acetate/hexane gradients .
Q. What are the standard protocols for synthesizing this adenosine derivative?
- Methodological Answer : Synthesis typically involves sequential protection of the adenosine scaffold. The 5'-OH group is first protected with a TBDPS group under anhydrous conditions (e.g., using TBDPS-Cl and imidazole in DMF), followed by N-benzoylation with benzoyl chloride in pyridine. Key steps include:
- Reaction monitoring : TLC (e.g., 50% ethyl acetate in hexane) .
- Purification : Column chromatography with silica gel and gradient elution .
- Yield optimization : Control of stoichiometry and reaction time (e.g., 22 h at 40°C for silylation) .
Q. How is the compound characterized for stability under typical laboratory storage conditions?
- Methodological Answer : Stability studies involve:
- Thermal analysis : Differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Hydrolytic stability : Incubation in aqueous buffers (pH 4–9) at 25°C–37°C, followed by HPLC quantification of degradation products .
- Light sensitivity : Exposure to UV/visible light and monitoring via UV-Vis spectroscopy (e.g., absorbance at 260 nm for adenosine derivatives) .
Advanced Research Questions
Q. What strategies mitigate side reactions during the introduction of the TBDPS group at the 5'-O position?
- Methodological Answer : Common side reactions include over-silylation or migration of protecting groups. Mitigation strategies:
- Steric control : Use of bulky bases (e.g., 2,6-lutidine) to limit multiple silylation events .
- Low-temperature reactions : Performing silylation at 0°C–4°C to slow reaction kinetics .
- Selective deprotection : For example, using fluoride-based reagents (e.g., TBAF) to remove TBDPS without affecting benzoyl groups .
Q. How do structural modifications (e.g., N-benzoyl vs. other acyl groups) impact the compound’s utility in oligonucleotide synthesis?
- Methodological Answer : The N-benzoyl group enhances nucleobase stability during phosphoramidite-based solid-phase synthesis. Comparative studies involve:
- Coupling efficiency : Measuring phosphoramidite activation times and trityl cation release .
- Deprotection kinetics : Evaluating cleavage rates under ammonium hydroxide treatment (e.g., benzoyl deprotection requires 12–16 h at 55°C) .
- RNA interference (RNAi) activity : Testing siRNA derivatives in gene silencing assays .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Yield discrepancies often arise from:
- Solvent purity : Anhydrous THF vs. reagent-grade solvents affecting silylation efficiency .
- Workup protocols : Incomplete removal of byproducts (e.g., imidazole hydrochloride) during extraction.
- Column chromatography variability : Particle size of silica gel (e.g., 230–400 mesh) impacts resolution .
- Validation : Reproducing protocols with rigorous moisture control (e.g., Schlenk techniques) .
Q. What advanced analytical techniques are employed to detect trace impurities in this compound?
- Methodological Answer :
- LC-MS/MS : Identifies impurities at ppm levels by correlating retention times with fragmentation patterns.
- Quantitative -NMR : Detects phosphorylated byproducts in phosphoramidite derivatives .
- X-ray crystallography : Resolves stereochemical anomalies in crystalline batches .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
